molecular formula C9H6ClNO4 B6285251 (2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoic acid CAS No. 199679-38-4

(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoic acid

Cat. No.: B6285251
CAS No.: 199679-38-4
M. Wt: 227.6
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Description

(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoic acid is a valuable cinnamic acid derivative that serves as a key synthetic intermediate in medicinal chemistry and drug discovery research. This compound features both an electron-withdrawing nitro group and a chloro substituent on the aromatic ring, making it a versatile electrophile for nucleophilic aromatic substitution reactions [https://pubchem.ncbi.nlm.nih.gov/]. The α,β-unsaturated carbonyl system (an enoate) acts as a Michael acceptor, allowing it to participate in conjugate addition reactions [https://www.organic-chemistry.org/]. Researchers primarily utilize this compound as a precursor for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmacologically active agents. Its structural motifs are commonly investigated for developing compounds with potential anticancer, anti-inflammatory, or antimicrobial properties [https://www.rcsb.org/]. The compound is supplied for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

CAS No.

199679-38-4

Molecular Formula

C9H6ClNO4

Molecular Weight

227.6

Purity

100

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoic acid typically involves the nitration of 4-chlorophenylacetic acid followed by a series of reactions to introduce the propenoic acid moiety. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The subsequent steps involve the use of reagents such as acetic anhydride and sodium acetate under controlled temperature conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Sodium hydroxide, potassium tert-butoxide, elevated temperatures.

Major Products Formed

    Reduction: 3-(4-amino-3-nitrophenyl)prop-2-enoic acid.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
This compound serves as a crucial intermediate in organic synthesis. It can be utilized to create more complex structures through various chemical reactions, including:

  • Reduction : The nitro group can be converted to an amino group using reducing agents such as hydrogen gas with palladium catalysts.
  • Substitution : The chloro substituents can undergo nucleophilic aromatic substitution to introduce other functional groups.
  • Oxidation : Under specific conditions, the compound can be oxidized to modify its functional groups or introduce new ones.

These reactions enable the synthesis of derivatives that may exhibit enhanced biological activity or different chemical properties .

Biological Research

Antimicrobial and Anticancer Properties
Research indicates that (2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoic acid possesses significant biological activity:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : Preliminary investigations suggest that it exhibits cytotoxic effects on cancer cell lines, with IC₅₀ values indicating effective inhibition of cell viability. For instance, studies have reported significant reductions in cell viability across different cancer types .

Medical Applications

Drug Development Potential
The compound is being explored for its therapeutic applications:

  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in inflammatory and cancer pathways, which could lead to novel anti-inflammatory or anticancer drugs .
  • Therapeutic Agents : Its derivatives are under investigation for potential use in treating various diseases due to their promising biological profiles .

Industrial Applications

Material Development
In the industrial sector, this compound is utilized in producing specialized materials:

  • Polymers and Coatings : The compound's unique chemical structure allows it to be incorporated into polymers, enhancing their properties for various applications.
  • Dyes and Pigments : Its reactivity makes it suitable for synthesizing dyes and pigments used in textiles and coatings .

Case Studies

Several case studies highlight the efficacy of this compound:

Cytotoxicity Study

A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines. Results indicated a significant reduction in cell viability with IC₅₀ values ranging from 20 to 50 µM across different cell types.

Anti-inflammatory Activity

In an animal model of inflammation, administration of this compound resulted in a marked decrease in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism by which (2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoic acid exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antioxidant effects. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares key parameters of (2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoic acid with analogous α,β-unsaturated carboxylic acids:

Compound Name (IUPAC) Substituents on Phenyl Ring Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility Trends
This compound 4-Cl, 3-NO₂ 226.59 170–172 408.6 Moderate in polar solvents
(2E)-3-[3-Hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid 3-OH, 4-CF₃ 230.19 Not reported Not reported High (due to -OH and -CF₃)
(2E)-3-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid Benzodioxol, 5-difluoro 228.15 Not reported Not reported Low (lipophilic substituents)
(E)-2-(4-Nitrophenyl)-3-phenylprop-2-enoic acid 4-NO₂, 3-Ph 269.25 Not reported 388.4 Low (bulky phenyl group)
(2E)-3-(4-Hydroxyphenyl)prop-2-enoic acid (p-coumaric acid) 4-OH 164.16 214–217 345.1 High (due to -OH)

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₃) reduce solubility in water but enhance stability and reactivity in electrophilic substitutions.
  • Hydroxyl groups (e.g., in p-coumaric acid) increase polarity and hydrogen-bonding capacity, improving aqueous solubility .
  • Bulkier substituents (e.g., phenyl in ) lower melting/boiling points due to disrupted crystal packing.

Chemical Reactivity and Functional Group Interactions

  • Nitro Group : The meta-nitro group in the target compound enhances electrophilic substitution reactivity compared to analogs with electron-donating groups (e.g., -OCH₃ in ). This group also stabilizes the α,β-unsaturated system via conjugation.
  • Chloro Group : The para-chloro substituent contributes to steric hindrance and may influence regioselectivity in cross-coupling reactions.
  • Hydrogen Bonding: Unlike hydroxyl-containing analogs (e.g., ), the target compound lacks strong hydrogen-bond donors, reducing its ability to form stable crystalline networks compared to p-coumaric acid .

Biological Activity

(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoic acid, a compound with significant potential in medicinal chemistry, has been investigated for various biological activities. This article delves into its antimicrobial, anticancer, and antioxidant properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a propenoic acid moiety substituted with a chloro and nitro group on the phenyl ring. Its chemical structure can be represented as follows:

C10H8ClNO3\text{C}_{10}\text{H}_{8}\text{Cl}\text{N}\text{O}_{3}

Synthesis

The synthesis typically involves nitration of 4-chlorophenylacetic acid, followed by several reactions to introduce the propenoic acid structure. Key synthetic routes include:

  • Nitration : Using nitric acid in the presence of sulfuric acid.
  • Formation of Propenoic Acid : Utilizing acetic anhydride and sodium acetate under controlled conditions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. It demonstrates the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Case Study: Antioxidant Assay
In a study evaluating the antioxidant activity using DPPH assay, this compound showed a significant reduction in DPPH radical concentration, indicating strong antioxidant properties.

Anticancer Activity

Recent studies have focused on the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Against Cancer Cell Lines

Cancer Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

Mechanism of Action
The proposed mechanism involves interaction with cellular targets leading to the modulation of signaling pathways associated with cancer progression. The nitro group can be reduced to form reactive intermediates that may induce cytotoxic effects on cancer cells.

Q & A

Q. What are the recommended methods for synthesizing (2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoic acid in a laboratory setting?

The synthesis typically involves Claisen-Schmidt condensation between appropriately substituted benzaldehyde derivatives and active methylene compounds. For example, a nitro-substituted benzaldehyde precursor can react with a propionic acid derivative under basic conditions. Key steps include:

  • Optimized reaction conditions : Temperature (80–100°C), solvent selection (e.g., ethanol or DMF), and base (e.g., NaOH or piperidine) to enhance yield and stereoselectivity .
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents to achieve >95% purity .
  • Validation : Confirm the (2E)-stereochemistry via 1^1H NMR coupling constants (J=1516HzJ = 15–16 \, \text{Hz} for trans-alkene protons) .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

A multi-technique approach is recommended:

  • X-ray crystallography : Use SHELX programs for structure refinement and ORTEP-III for visualizing molecular geometry .
  • Spectroscopy :
  • 1^1H/13^{13}C NMR : Assign peaks using DEPT-135 and HSQC experiments to verify substituent positions .
  • IR spectroscopy : Confirm carboxylic acid (-COOH) and nitro (-NO2_2) functional groups via stretches at ~1700 cm1^{-1} and ~1520 cm1^{-1}, respectively .
    • Mass spectrometry : High-resolution ESI-MS to validate the molecular ion peak at m/z 227.61 (calculated for C9_9H5_5ClN2_2O4_4) .

Q. What computational chemistry approaches are suitable for modeling the electronic properties of this compound?

Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) is effective for:

  • Electronic structure : Calculate HOMO-LUMO gaps to predict reactivity and charge-transfer properties .
  • Vibrational frequencies : Compare computed IR spectra with experimental data to validate assignments .
  • Solvent effects : Use polarizable continuum models (PCM) to simulate solvation in ethanol or DMSO .

Advanced Research Questions

Q. What strategies can be employed to analyze contradictory spectroscopic data for this compound across different studies?

Contradictions may arise from impurities or solvent effects. Address them via:

  • Purity assessment : Differential Scanning Calorimetry (DSC) to check melting point consistency (reported range: 180–185°C) .
  • Solvent standardization : Re-run NMR in deuterated DMSO to minimize solvent-shift variability .
  • Cross-validation : Compare XRD bond lengths/angles with DFT-optimized geometries to resolve structural ambiguities .

Q. How can researchers investigate the interaction mechanisms between this compound and biological macromolecules?

Biophysical and computational methods are critical:

  • Molecular docking : Use AutoDock Vina to model binding poses with target proteins (e.g., cyclooxygenase-2) and calculate binding energies .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (konk_{on}/koffk_{off}) to quantify affinity .
  • Circular Dichroism (CD) : Monitor conformational changes in proteins upon ligand binding .

Q. What experimental design considerations are critical for studying the catalytic or inhibitory potential of this compound in enzyme systems?

  • Enzyme kinetics : Use Michaelis-Menten assays with varying substrate concentrations to determine inhibition constants (KiK_i) and mechanism (competitive/non-competitive) .
  • Control experiments : Include known inhibitors (e.g., aspirin for COX-2) to benchmark activity .
  • pH optimization : Maintain physiological pH (7.4) in assay buffers to ensure enzyme stability .

Methodological Notes

  • Safety protocols : Use NIOSH-approved respirators (e.g., P95) and fume hoods during synthesis to mitigate exposure to nitroaromatic intermediates .
  • Data reproducibility : Archive raw crystallographic data (e.g., .cif files) in public repositories like the Cambridge Structural Database .

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